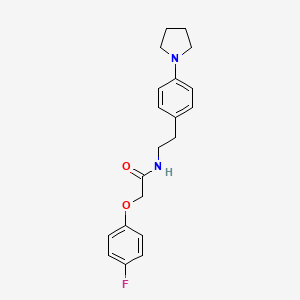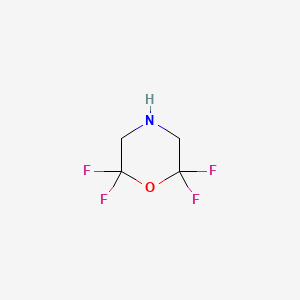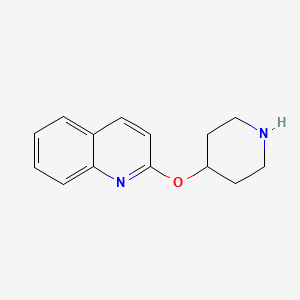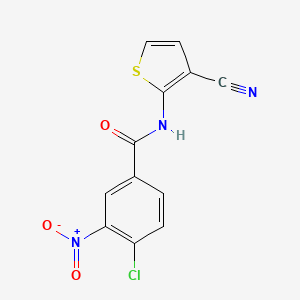
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that may have been synthesized for research purposes . It seems to be a hybrid compound of chalcone-salicylate .
Synthesis Analysis
The synthesis of similar compounds often involves a series of reactions, including ester rearrangement, hydrolysis of phenolic esters or ethers, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group . A linker mode approach under reflux condition has been used for the synthesis of a similar compound .Molecular Structure Analysis
The structure of similar compounds has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR . The title molecule of a similar compound crystallizes in the centrocemetric space group P-1 with two rotomer molecules of the title compound in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds often include nitration, conversion from the nitro group to an amine, and bromination . Protodeboronation of alkyl boronic esters utilizing a radical approach has also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the absorption bands in the visible region show a separation of about 20 nm as expected for o-fluoroazobenzene .Wissenschaftliche Forschungsanwendungen
Synthesis and Complex Formation
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate and its derivatives have been involved in the synthesis of complex compounds. For instance, derivatives of 4-oxo-4H-chromenes were reacted with N-methylhydrazine, leading to the formation of highly substituted pyrazoles. These pyrazoles were used as ligands to form complexes with platinum(II) and palladium(II) metal ions. The structures of these complexes were confirmed through various spectroscopic analyses, indicating their potential in the field of chemical synthesis and structural chemistry (Budzisz, Małecka, & Nawrot, 2004).
Antibacterial and Bio-Evaluation
Compounds derived from 4-oxo-4H-chromen have demonstrated significant antibacterial properties. For example, synthesized derivatives showed high levels of bacteriostatic and bactericidal activity against cultures like Staphylococcus aureus, E. coli, and Bacillus cereus. These findings underscore the potential of these compounds in the development of new antibacterial agents (Behrami & Dobroshi, 2019).
In addition, derivatives of 8-methoxy-2-oxo-2H-chromen-3-yl have been synthesized and tested for their antimicrobial, antifungal, and antimalarial activities, highlighting the broad spectrum of bioactivity these compounds can exhibit (Shah, Patel, Rajani, & Karia, 2016).
Antioxidant Properties
Derivatives of 4-hydroxycoumarin, a related compound, have been tested for their antioxidant properties. The study involved in vitro testing for antioxidant activity in a hypochlorous system, indicating the potential of these compounds in combating oxidative stress-related diseases (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Safety and Hazards
Zukünftige Richtungen
The future directions for similar compounds include their potential uses in anticancer drug discovery researches . The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .
Wirkmechanismus
Chromen-4-one derivatives
Chromen-4-one is a chemical structure found in a variety of natural products and pharmaceuticals. Compounds with this structure have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects .
Benzoyl derivatives
The benzoyl group is a common feature in many pharmaceuticals and is known to influence the pharmacokinetic properties of drugs. For example, it can enhance lipophilicity, which can improve cellular uptake and bioavailability .
Methoxyphenyl derivatives
Methoxyphenyl is a common structural motif in many biologically active compounds. The methoxy group can influence the potency, selectivity, and metabolic stability of these compounds .
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O5/c1-15-7-9-16(10-8-15)24(26)29-17-11-12-19-22(13-17)28-14-20(23(19)25)18-5-3-4-6-21(18)27-2/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWUHWZISBIHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Ethyl-6-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2637585.png)
![2-ethoxy-N-[5-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2637589.png)


![Benzo[d]thiazol-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone](/img/structure/B2637592.png)

![N-[2-methyl-4-[3-methyl-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B2637594.png)
![1-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine hydrobromide](/img/structure/B2637595.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)purine-2,6-dione](/img/structure/B2637596.png)




![N-[2-[4-Chloro-3-(trifluoromethyl)pyrazol-1-yl]ethyl]but-2-ynamide](/img/structure/B2637603.png)
